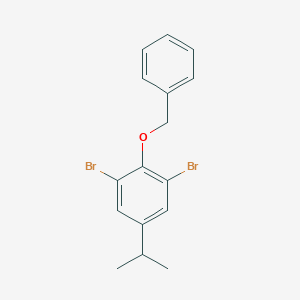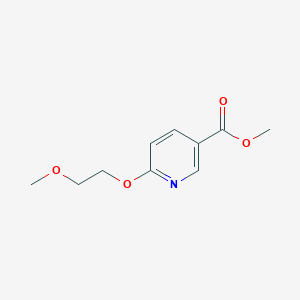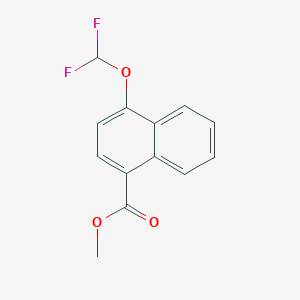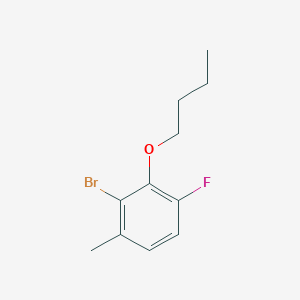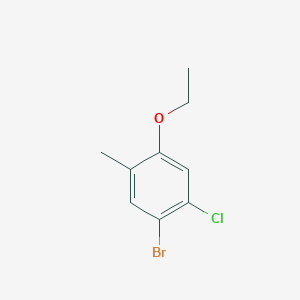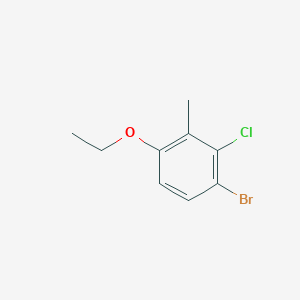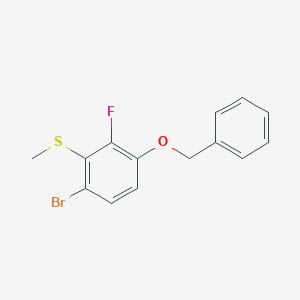
(3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
FBS has a number of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it has the ability to react with a variety of other molecules. FBS has also been used as a catalyst for the synthesis of various compounds, including drugs and agrochemicals. In addition, FBS has been used in the development of new fluorescent probes for imaging applications. It has also been used in the development of new materials for use in nanotechnology.
作用机制
The mechanism of action of FBS is not yet fully understood. However, it is believed that FBS acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to form covalent bonds with other molecules, thus enabling it to catalyze various reactions. Additionally, FBS can also act as a nucleophile, which means that it can donate electrons to other molecules in order to form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of FBS are not yet fully understood. However, it has been shown to have a number of effects on various biological systems, including the nervous system, the cardiovascular system, and the immune system. FBS has been shown to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial effects. Additionally, FBS has been shown to have an effect on the metabolism of certain drugs, as well as on the metabolism of certain vitamins and minerals.
实验室实验的优点和局限性
The use of FBS in lab experiments has a number of advantages. One of the main advantages is its low cost and availability, which makes it a cost-effective reagent for a variety of experiments. Additionally, FBS is a highly reactive molecule, which makes it suitable for a wide range of experiments. However, there are also some limitations to the use of FBS in lab experiments. One of the main limitations is its toxicity, as it can be dangerous if not handled properly. Additionally, FBS can be difficult to work with, as it is a volatile compound and can be difficult to store.
未来方向
The potential future directions for research involving FBS are numerous. One potential direction is the development of new methods for synthesizing FBS, as well as new ways to use it in organic synthesis. Additionally, further research could be done to explore the biochemical and physiological effects of FBS, as well as its potential therapeutic applications. Additionally, further research could be done to explore the potential applications of FBS in nanotechnology, as well as its potential use in imaging applications. Finally, further research could be done to explore the potential applications of FBS in drug development and delivery.
合成方法
FBS is synthesized through a multi-step process. The first step involves the reaction of 3-bromo-2-fluorobenzyl bromide with a sulfonium salt in an aqueous medium. This reaction results in the formation of a sulfonium intermediate, which is then reacted with a benzyloxy group in an organic solvent to form FBS. The reaction is generally carried out at room temperature and is catalyzed by an acid, such as sulfuric acid or hydrochloric acid.
属性
IUPAC Name |
1-bromo-3-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFOS/c1-18-14-11(15)7-8-12(13(14)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJWENIEJQQHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






